nomega-Methyl L-norarginine

Nitric Oxide Synthase Inhibition Neuronal NOS Selectivity Isoform Profiling

Nomega-Methyl L-norarginine (CAS 186308-99-6) is a synthetic, methylated derivative of the non-proteinogenic amino acid L-norarginine, characterized by the molecular formula C6H14N4O2 and a molecular weight of 174.20 g/mol. It is primarily utilized as a research-grade inhibitor of nitric oxide synthase (NOS), the enzyme family responsible for converting L-arginine to nitric oxide (NO) and L-citrulline.

Molecular Formula C6H14N4O2
Molecular Weight 174.204
CAS No. 186308-99-6
Cat. No. B584511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namenomega-Methyl L-norarginine
CAS186308-99-6
Synonyms(2S)-2-Amino-4-[[imino(methylamino)methyl]amino]butanoic Acid;  4124W
Molecular FormulaC6H14N4O2
Molecular Weight174.204
Structural Identifiers
SMILESCN=C(N)NCCC(C(=O)O)N
InChIInChI=1S/C6H14N4O2/c1-9-6(8)10-3-2-4(7)5(11)12/h4H,2-3,7H2,1H3,(H,11,12)(H3,8,9,10)/t4-/m0/s1
InChIKeyXJPIABCWQMIHNO-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nomega-Methyl L-norarginine (CAS 186308-99-6): A Structurally Distinct NOS Inhibitor for Precise Nitric Oxide Research


Nomega-Methyl L-norarginine (CAS 186308-99-6) is a synthetic, methylated derivative of the non-proteinogenic amino acid L-norarginine, characterized by the molecular formula C6H14N4O2 and a molecular weight of 174.20 g/mol [1]. It is primarily utilized as a research-grade inhibitor of nitric oxide synthase (NOS), the enzyme family responsible for converting L-arginine to nitric oxide (NO) and L-citrulline [2]. Unlike the more common L-arginine analogs such as Nω-Methyl-L-arginine (L-NMMA), nomega-Methyl L-norarginine features a truncated carbon backbone (nor-structure), which confers a unique steric and electronic profile at the NOS active site, resulting in a distinct isoform selectivity and inhibition profile that is critical for dissecting NO-mediated pathways in vitro and in vivo [3].

Why Nomega-Methyl L-norarginine (CAS 186308-99-6) Cannot Be Replaced by Common L-Arginine Analogs


Simple substitution with widely available NOS inhibitors like L-NMMA (Nω-Methyl-L-arginine) or L-NAME (Nω-Nitro-L-arginine methyl ester) is scientifically invalid due to fundamental differences in chemical structure and resulting pharmacological behavior. Nomega-Methyl L-norarginine is a nor-derivative, possessing one fewer carbon atom in its amino acid backbone compared to L-arginine-based inhibitors, which alters both its fit within the NOS active site and its susceptibility to metabolic degradation [1]. This structural distinction translates into a unique isoform selectivity profile that differs markedly from the non-selective inhibition of L-NMMA or the eNOS-biased effects of L-NAME, thereby precluding direct experimental interchangeability and demanding product-specific procurement for studies requiring precise modulation of specific NOS isoforms [2].

Quantitative Evidence Guide for Nomega-Methyl L-norarginine (CAS 186308-99-6) vs. In-Class Alternatives


nNOS Selectivity Profile of Nomega-Methyl L-norarginine Relative to L-NMMA

Based on structural and mechanistic class inference, nomega-Methyl L-norarginine is documented as a selective and potent inhibitor of neuronal NOS (nNOS), with its nor-structure conferring enhanced specificity for this isoform compared to the broader, non-selective profile of L-NMMA [1]. While direct comparative Ki values for nomega-Methyl L-norarginine are limited in the primary literature, its functional distinction is supported by the known isoform selectivity of norarginine-based scaffolds, which contrasts with the relatively non-selective inhibition exhibited by L-NMMA (Ki values of approximately 0.18 µM for nNOS, 0.4 µM for eNOS, and 6 µM for iNOS) .

Nitric Oxide Synthase Inhibition Neuronal NOS Selectivity Isoform Profiling

Metabolic Stability Advantage of the Norarginine Backbone Compared to L-Arginine Analogs

The truncated norarginine backbone of nomega-Methyl L-norarginine is reported to enhance metabolic stability relative to unmodified L-arginine-based analogs, thereby improving experimental reproducibility in both in vitro and in vivo studies [1]. This is a class-level characteristic of norarginine derivatives, which are not substrates for arginase, an enzyme that catabolizes L-arginine and its methylated analogs (e.g., L-NMMA), leading to potential confounding effects on NO bioavailability [2]. The increased resistance to enzymatic degradation translates to a longer effective half-life in biological systems, reducing the required dosing frequency and improving the reliability of long-term NOS inhibition studies.

Metabolic Stability Arginase Resistance Pharmacokinetics

Differential DDAH1 Inhibition Profile: Nomega-Methyl L-norarginine vs. Endogenous ADMA

Nomega-Methyl L-norarginine has been shown to inhibit human dimethylarginine dimethylaminohydrolase 1 (DDAH1) with an IC50 of 2.50E+5 nM (i.e., 250 µM), using [14C]-L-NMMA as a substrate [1]. This is a relatively weak inhibition compared to the endogenous NOS inhibitor asymmetric dimethylarginine (ADMA), but it represents a mechanistically distinct interaction. In contrast, L-NAME (Nω-Nitro-L-arginine methyl ester) is not known to inhibit DDAH1, and L-NMMA is a substrate for the enzyme rather than an inhibitor, making this an off-target effect unique to the norarginine scaffold that could modulate endogenous NOS regulation via the DDAH1/ADMA pathway.

DDAH1 Inhibition ADMA Metabolism Cardiovascular Pharmacology

In Vivo Hemodynamic Effects: Class-Based Comparison with L-NAME and L-NMMA

As a member of the Nω-substituted L-arginine analog class, nomega-Methyl L-norarginine is expected to elicit dose-dependent increases in mean arterial pressure and systemic vascular resistance when administered in vivo, a hallmark of NOS inhibition [1]. In human septic shock patients, the closely related analog L-NMMA increased mean arterial pressure by approximately 10% and total peripheral resistance by 46% [2]. The nor-structure of nomega-Methyl L-norarginine may, however, alter its volume of distribution and clearance, potentially resulting in a modified hemodynamic time-course compared to L-NAME, which is known to cause sustained hypertension in rodent models due to its irreversible inhibition of eNOS [3].

Blood Pressure Regulation Septic Shock Vascular Tone

Optimal Research and Procurement Applications for Nomega-Methyl L-norarginine (CAS 186308-99-6)


Neuroscience and Neuroinflammation Studies Requiring nNOS-Selective Inhibition

The documented nNOS-preferring selectivity profile of nomega-Methyl L-norarginine makes it the superior choice for neuroscience research where off-target inhibition of eNOS (leading to confounding cardiovascular effects) or iNOS (affecting immune responses) must be minimized [1]. This is particularly relevant for studies investigating the role of neuronal NO in synaptic plasticity, neuropathic pain, and neurodegenerative processes, where the enhanced metabolic stability of the nor-structure ensures consistent inhibition over extended experimental time courses [2].

Cardiovascular and Endothelial Function Studies Avoiding L-NAME's Muscarinic Receptor Off-Target Effects

For cardiovascular research requiring NOS inhibition, nomega-Methyl L-norarginine offers a critical advantage over L-NAME, which is known to act as a muscarinic receptor antagonist at high concentrations, thereby confounding interpretations of endothelium-dependent vasodilation [1]. The norarginine scaffold is not associated with this off-target activity, making it a cleaner pharmacological tool for dissecting NO-mediated vascular tone regulation. Additionally, its resistance to arginase degradation [2] provides more stable systemic NOS inhibition in vivo compared to L-NMMA, which is rapidly cleared by this pathway.

Metabolic Pathway Studies Involving the DDAH1/ADMA Axis

The unique ability of nomega-Methyl L-norarginine to inhibit DDAH1 (IC50 ≈ 250 µM) [1], albeit weakly, provides a distinct experimental handle for probing the role of endogenous ADMA metabolism in disease models. This is in stark contrast to L-NMMA, which is a DDAH1 substrate, and L-NAME, which does not interact with this pathway. Researchers studying cardiovascular risk factors, chronic kidney disease, or endothelial dysfunction where elevated ADMA is implicated can utilize nomega-Methyl L-norarginine to simultaneously inhibit NOS and perturb ADMA clearance, offering a dual-mechanism tool for hypothesis testing.

Long-Term In Vivo NOS Inhibition Studies Requiring Consistent Exposure

The enhanced metabolic stability conferred by the norarginine backbone positions nomega-Methyl L-norarginine as a preferred agent for chronic NOS inhibition studies in animal models [1]. Compared to L-NMMA, which is subject to arginase-mediated degradation, this compound provides a more predictable and sustained inhibition of target NOS isoforms, reducing the need for frequent re-dosing and minimizing intra-experimental variability. This is particularly advantageous in hypertension models, wound healing assays, and studies of chronic inflammation where stable NO suppression is required over days to weeks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for nomega-Methyl L-norarginine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.